1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-14-7-4-5-8-16(14)21-12-17(20)19-9-6-10-22-13-15(19)11-18(2)3/h4-5,7-8,15H,6,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDOGRTUGMNHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCSCC2CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiazepane ring, followed by the introduction of the dimethylamino group and the o-tolyloxy group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include specific solvents, temperatures, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone exhibit promising anticancer properties. The thiazepane moiety has been linked to the inhibition of cancer cell proliferation. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activities .
2. Neuropharmacology
The dimethylamino group in the compound is known to influence neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary research indicates that this compound may have potential as an antidepressant or anxiolytic agent due to its ability to modulate these neurotransmitter pathways .
Pharmacological Studies
1. Mechanism of Action
Studies have focused on understanding the mechanism of action of thiazepane derivatives in biological systems. The interaction of the compound with specific receptors (e.g., serotonin receptors) could elucidate its pharmacological effects. Research has shown that modifications in the thiazepane structure can significantly alter binding affinities and biological activities .
2. Toxicological Assessments
Toxicological studies are crucial for assessing the safety profile of any new compound. Early assessments suggest that this compound exhibits a favorable safety profile in vitro, but further in vivo studies are needed to confirm these findings .
Industrial Applications
1. Synthesis of Novel Compounds
The unique structure of this compound makes it an attractive precursor for synthesizing other biologically active molecules. Chemists are exploring its use in creating derivatives that could enhance potency or selectivity for specific biological targets .
2. Agricultural Chemistry
There is potential for this compound to be explored in agricultural applications, particularly as a pesticide or herbicide due to its chemical properties that may interact with plant growth regulators or pests .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group and the thiazepane ring may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The o-tolyloxy group may contribute to the compound’s overall stability and solubility, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone can be compared with other similar compounds, such as those containing thiazepane rings or dimethylamino groups. These comparisons highlight the unique features of the compound, such as its specific functional groups and their arrangement. Similar compounds may include:
- 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(p-tolyloxy)ethanone
- 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(m-tolyloxy)ethanone These comparisons can provide insights into the structure-activity relationships and potential applications of the compound.
Biological Activity
The compound 1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 338.5 g/mol. The structure features a thiazepane ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Ion Channel Modulation : Recent studies indicate that derivatives of thiazepanes can act as inhibitors of voltage-gated sodium channels (Nav1.7 and Nav1.8), which are implicated in pain signaling pathways. This suggests that the compound may have analgesic properties by modulating these ion channels .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin receptors, which are crucial in mood regulation and pain perception. Similar compounds have shown significant affinity for 5-HT1D receptors, indicating potential applications in treating migraines and other neurological disorders .
- Antimicrobial Activity : Preliminary data suggest that thiazepane derivatives exhibit antimicrobial properties against various pathogens. For instance, related compounds have demonstrated efficacy against strains of Staphylococcus aureus and Escherichia coli, making them candidates for further investigation in antibiotic development .
Case Studies
- Pain Management : A study evaluated the efficacy of thiazepane derivatives in a rodent model of neuropathic pain. The results indicated that administration of these compounds significantly reduced pain behaviors, suggesting their potential utility in clinical pain management .
- Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial activity of the compound against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) against E. coli at 62.5 µg/mL and against S. aureus at 78.12 µg/mL, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the molecular structure of 1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone?
- Answer : A combination of NMR, NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) is essential. Compare experimental spectra with predicted chemical shifts (e.g., using computational tools like ACD/Labs or ChemDraw). For IR, focus on characteristic bands such as C=O (~1700 cm) and tertiary amine stretches (~2800 cm) . Cross-reference with spectral databases like NIST Chemistry WebBook for validation .
Q. What synthetic strategies are feasible for preparing this compound?
- Answer : Key steps include:
- Alkylation : Use bromo- or chloroacetyl intermediates to introduce the o-tolyloxy group via nucleophilic substitution (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone as a model ).
- Thiazepane ring formation : Employ cyclization of a diamine precursor with a sulfur source (e.g., thiourea or elemental sulfur).
- Dimethylamino functionalization : Introduce via reductive amination or alkylation of a secondary amine intermediate. Monitor reaction progress using TLC (e.g., silica gel plates with UV visualization) .
Q. How can researchers assess the purity of this compound during synthesis?
- Answer : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Validate purity (>95%) via melting point analysis (compare with literature values if available) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for the thiazepane ring formation?
- Answer : Apply Design of Experiments (DoE) to evaluate variables:
- Temperature : Test 60–120°C to balance reaction rate vs. side reactions.
- Solvent polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) for cyclization efficiency.
- Catalyst screening : Explore Lewis acids (e.g., ZnCl) or base additives (e.g., KCO) . Use response surface methodology (RSM) to identify optimal conditions.
Q. How should researchers address contradictory bioactivity data in pharmacological studies?
- Answer :
- Replicate experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP-based vs. resazurin viability assays).
- Control variables : Stabilize organic degradation by cooling samples during long-term assays (e.g., 4°C storage to slow decomposition ).
- Validate target engagement : Use competitive binding assays or CRISPR knockouts to confirm mechanism-specific effects.
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction.
- ADMET profiling : Apply SwissADME or ADMETLab to estimate solubility (LogP), blood-brain barrier permeability, and toxicity.
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers (e.g., GROMACS) to assess membrane permeability .
Methodological Notes
- Spectral contradictions : If NMR signals overlap (e.g., thiazepane protons), use 2D techniques (COSY, HSQC) for resolution .
- Synthetic scalability : For multi-gram synthesis, replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., DCC/DMAP for acylations ).
- Data validation : Cross-check computational predictions with experimental results (e.g., compare in silico LogP with HPLC retention times ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
